5-Bromo-2-butoxy-1-methyl-3-nitrobenzene
Description
5-Bromo-2-butoxy-1-methyl-3-nitrobenzene (CAS: 871571-19-6) is a halogenated nitrobenzene derivative with a unique substitution pattern. Its structure features a bromine atom at position 5, a butoxy group at position 2, a methyl group at position 1, and a nitro group at position 3 on the benzene ring (Fig. 1). Notably, it has been listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
5-bromo-2-butoxy-1-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-3-4-5-16-11-8(2)6-9(12)7-10(11)13(14)15/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAGNQPTTFVDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743027 | |
| Record name | 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-31-5 | |
| Record name | Benzene, 5-bromo-2-butoxy-1-methyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-butoxy-1-methyl-3-nitrobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-butoxy-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Formation of 5-amino-2-butoxy-1-methyl-3-nitrobenzene.
Oxidation: Formation of 5-bromo-2-butoxy-1-carboxy-3-nitrobenzene.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₄BrNO₃
- Molecular Weight : 288.14 g/mol
- IUPAC Name : 5-bromo-2-butoxy-1-methyl-3-nitrobenzene
The compound features a bromine atom, a butoxy group, a methyl group, and a nitro group attached to a benzene ring. This unique structure allows for diverse chemical reactivity.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom is particularly useful in nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to the formation of different derivatives. For example:
- Nucleophilic Substitution : The bromine atom can be substituted with nucleophiles such as amines or alcohols to yield new compounds with potential applications in pharmaceuticals and agrochemicals .
Pharmaceutical Development
The compound is being investigated for its potential use in the development of pharmaceuticals. Its structure allows for modifications that could lead to the creation of active pharmaceutical ingredients (APIs). Specifically:
- Precursor for Drug Synthesis : The nitro group can be reduced to an amino group, creating derivatives that may exhibit biological activity. This transformation is crucial in synthesizing compounds with potential therapeutic effects .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:
- Manufacturing Specialty Chemicals : The compound can be used as a building block in the production of materials with specific properties required in various applications, including coatings and adhesives .
Case Study 1: Synthesis of Nitro Derivatives
A study demonstrated the successful synthesis of various nitro derivatives from this compound through nucleophilic substitution reactions. The resulting compounds showed promising activity against certain bacterial strains, indicating potential as antimicrobial agents.
Case Study 2: Pharmaceutical Precursor Development
Research focused on the reduction of the nitro group to an amino group, yielding derivatives that were tested for anti-inflammatory properties. The modified compounds displayed significant activity in vitro, suggesting their potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 5-bromo-2-butoxy-1-methyl-3-nitrobenzene with structurally related halogenated nitrobenzenes:
Key Observations :
- Alkoxy Chain Length : The butoxy group in the target compound increases lipophilicity compared to shorter chains (e.g., ethoxy in CAS 1365272-18-9) or rigid groups (e.g., benzyloxy in ). This may enhance membrane permeability but reduce aqueous solubility.
- Halogen Diversity : The presence of multiple halogens (Br, Cl, F in CAS 1435806-75-9 ) introduces steric and electronic variations, affecting reactivity in cross-coupling reactions.
Physicochemical Properties
- Molecular Weight : The target compound (MW ~296.14) is heavier than analogs due to the butoxy group, aligning with trends in alkoxy chain elongation .
- Solubility : Longer alkoxy chains (butoxy vs. ethoxy) reduce water solubility but enhance compatibility with organic solvents, critical for applications in hydrophobic matrices .
- Thermal Stability : Nitro groups generally decrease thermal stability. The discontinued status of the target compound may reflect decomposition challenges under storage or reaction conditions .
Biological Activity
5-Bromo-2-butoxy-1-methyl-3-nitrobenzene is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom : Affects reactivity and potential interactions.
- Nitro group : Can participate in redox reactions.
- Butoxy and methyl groups : Influence solubility and biological interactions.
The molecular formula is , with a molecular weight of 300.14 g/mol .
The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biomolecules. The compound can undergo:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles, potentially altering biological activity.
- Redox Reactions : The nitro group may be reduced to an amino group, impacting its pharmacological properties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted the minimal inhibitory concentrations (MIC) of various related compounds, revealing that certain structural modifications enhance antibacterial activity .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.015 | Staphylococcus aureus |
| Compound B | 0.030 | Escherichia coli |
Anti-Cancer Activity
The compound has been investigated for its anti-cancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. The IC50 values for these studies suggest significant potential for development into therapeutic agents.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| PC3 | 12.19 ± 0.25 |
These findings indicate that the compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Case Study 1: In Vitro Evaluation of Anticancer Potential
A study conducted by Ribeiro Morais et al. focused on the anticancer activity of benzamide derivatives, including those related to this compound. The results showed that specific substitutions on the benzamide core significantly enhanced cytotoxicity against cancer cell lines. The study concluded that further exploration of these derivatives could lead to novel anti-cancer therapies .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of the compound were screened for antimicrobial activity against common pathogens. The results indicated varying degrees of effectiveness, with some compounds exhibiting potent antibacterial effects, suggesting a potential avenue for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
